2,2,2-trichloroacetic acid

Catalog No.
S787616
CAS No.
173470-69-4
M.F
C2HCl3O2
M. Wt
164.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trichloroacetic acid

CAS Number

173470-69-4

Product Name

2,2,2-trichloroacetic acid

IUPAC Name

2,2,2-trichloroacetic acid

Molecular Formula

C2HCl3O2

Molecular Weight

164.38 g/mol

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1

InChI Key

YNJBWRMUSHSURL-OUBTZVSYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)O

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O

Isomeric SMILES

[13C](=O)(C(Cl)(Cl)Cl)O

2,2,2-Trichloroacetic acid is a chlorinated derivative of acetic acid, characterized by three chlorine atoms replacing the hydrogen atoms in the methyl group. Its chemical formula is C2Cl3COOH\text{C}_2\text{Cl}_3\text{COOH}, and it is recognized for its strong acidity and corrosive properties. The compound appears as a colorless crystalline solid that can absorb moisture from the air, forming a syrupy liquid. It is highly soluble in water, releasing heat upon dissolution, and is known for its ability to precipitate proteins and nucleic acids in biochemical applications .

  • Toxicity: TCA is corrosive and can cause skin and eye irritation. It is also harmful if swallowed or inhaled [].
  • Flammability: Non-flammable but can decompose at high temperatures releasing toxic fumes [].
  • Reactivity: Reacts with strong bases and reducing agents [].

Isotope Tracer Studies:

TCA-1-13C, an isotopically labeled form of Trichloroacetic acid (TCA), finds its primary application in metabolic studies. The carbon-13 isotope substitution allows researchers to trace the fate of carbon atoms within a biological system.

When administrated to an organism, TCA-1-13C enters various metabolic pathways, incorporating its labeled carbon into downstream metabolites. By analyzing the isotopic enrichment of these metabolites using techniques like Mass Spectrometry , scientists can gain insights into:

  • Pathway Flux: The rate at which specific metabolic pathways operate can be determined by measuring the incorporation of the labeled carbon into specific metabolites. This allows researchers to investigate the impact of various factors, such as dietary changes or drug treatments, on cellular metabolism .
  • Compartmentalization: By analyzing the distribution of the labeled carbon in different cellular compartments, researchers can study the movement of metabolites within the cell. This information is crucial for understanding cellular organization and regulation .

Mechanism Elucidation:

TCA-1-13C can be used to elucidate the mechanisms of action of enzymes involved in various metabolic pathways. By strategically incorporating the labeled carbon into specific positions of the molecule, researchers can track the specific carbon atoms involved in enzymatic reactions. This information is valuable for understanding how enzymes function and designing drugs that target specific metabolic processes .

Flux Analysis:

In combination with other techniques, TCA-1-13C can be employed in flux analysis studies. This approach aims to quantify the rates of individual reactions within a metabolic network. By measuring the isotopic enrichment of multiple metabolites, researchers can use mathematical models to reconstruct the entire metabolic network and estimate the flux through each pathway .

  • Decarboxylation: It can undergo decarboxylation when heated or in the presence of certain catalysts, leading to the formation of chloroform and carbon dioxide .
  • Reactions with Enamines: The acid reacts with enamines to form α-(trichloromethyl) amine derivatives, which may further rearrange to yield α-chloroacylamines .
  • Halogenation: As a chlorinated compound, it can participate in halogenation reactions, where it acts as a source of chlorine in organic syntheses .

2,2,2-Trichloroacetic acid exhibits significant biological activity:

  • Antimicrobial Properties: It has been used in topical applications for its antimicrobial effects, particularly in the treatment of warts and other skin lesions .
  • Cellular Effects: The compound can induce cell death in both targeted and non-targeted cells due to its high reactivity and corrosiveness. This property makes it effective for chemoablation procedures .
  • Toxicity: While effective in certain medical applications, it poses risks due to its corrosive nature and potential toxicity to aquatic life and human tissues .

The synthesis of 2,2,2-trichloroacetic acid can be achieved through several methods:

  • Halogenation of Acetic Acid: The most common method involves reacting acetic acid with chlorine gas in the presence of a catalyst like red phosphorus. The reaction proceeds as follows:
    CH3COOH+3Cl2CCl3COOH+3HCl\text{CH}_3\text{COOH}+3\text{Cl}_2\rightarrow \text{CCl}_3\text{COOH}+3\text{HCl}
    This method was first reported by Jean-Baptiste Dumas in 1830 .
  • Oxidation of Trichloroacetaldehyde: Another route involves oxidizing trichloroacetaldehyde to yield trichloroacetic acid .

2,2,2-Trichloroacetic acid finds diverse applications across various fields:

  • Biochemistry: Used extensively for precipitating proteins and nucleic acids during purification processes .
  • Cosmetic Procedures: Employed in chemical peels and tattoo removal due to its ability to exfoliate skin layers effectively .
  • Agriculture: Historically used as an herbicide (sodium trichloroacetate) but has been largely phased out due to environmental concerns .

Research on interaction studies involving 2,2,2-trichloroacetic acid highlights its reactivity with various biological molecules:

  • Protein Interactions: It interacts with proteins by denaturing them through precipitation processes. This property is leveraged in laboratory settings for protein purification .
  • Enzyme Inhibition: Some studies indicate that it may inhibit specific enzymes involved in metabolic pathways due to its reactive nature .

Several compounds share structural or functional similarities with 2,2,2-trichloroacetic acid. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaKey Features
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Mild acidity; widely used as a food preservative.
Dichloroacetic AcidC2Cl2O2\text{C}_2\text{Cl}_2\text{O}_2Less acidic; used in metabolic studies.
Monochloroacetic AcidC2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2Used in organic synthesis; less toxic than trichloro derivatives.
Trifluoroacetic AcidC2F3O2\text{C}_2\text{F}_3\text{O}_2Stronger acidity; used as a solvent and reagent.

Uniqueness of 2,2,2-Trichloroacetic Acid:

  • Its high reactivity and strong acidic properties make it particularly effective for applications requiring protein precipitation and skin treatments.
  • Unlike its less chlorinated counterparts, it exhibits greater toxicity and environmental concerns.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Trichloro(1-~13~C)acetic acid

Dates

Modify: 2024-04-14

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